molecular formula C21H19BrN2O2 B11645951 10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11645951
M. Wt: 411.3 g/mol
InChI Key: WFJDMTOYHCNXEZ-UHFFFAOYSA-N
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Description

10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used for their anxiolytic, sedative, and muscle relaxant properties. This particular compound has been studied for its potential antioxidant and anxiolytic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and improves the yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the microwave-assisted synthesis process. This would require optimizing the reaction conditions to ensure consistent quality and yield on a larger scale.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the benzodiazepine binding site on GABA A receptors. This interaction enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced anxiety . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its specific substitution pattern and the presence of the acetyl group. These structural features contribute to its unique pharmacological profile, including its anxiolytic and antioxidant properties.

Properties

Molecular Formula

C21H19BrN2O2

Molecular Weight

411.3 g/mol

IUPAC Name

5-acetyl-6-(3-bromophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H19BrN2O2/c1-13(25)24-18-10-3-2-8-16(18)23-17-9-5-11-19(26)20(17)21(24)14-6-4-7-15(22)12-14/h2-4,6-8,10,12,21,23H,5,9,11H2,1H3

InChI Key

WFJDMTOYHCNXEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC(=CC=C4)Br

Origin of Product

United States

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